D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI)
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Overview
Description
D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI): is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of an ethenyl group and a methyl ester functional group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with D-Proline.
Reaction Steps:
Reaction Conditions: These reactions are usually carried out under anhydrous conditions to prevent hydrolysis and may require specific temperatures and pressures to optimize yield.
Industrial Production Methods:
Batch Processing: Involves the stepwise addition of reagents and careful monitoring of reaction conditions.
Continuous Flow Processing: Offers advantages in terms of scalability and consistency, with reagents continuously fed into a reactor.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or ketones.
Reduction: Reduction can lead to the formation of alcohols or alkanes.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid).
Major Products:
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Can act as a ligand in catalytic reactions.
Biology:
Protein Engineering: Utilized in the study of protein structure and function.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: The compound may interact with specific enzymes, altering their activity.
Receptor Binding: Can bind to cellular receptors, influencing signal transduction pathways.
Mechanistic Insights:
Binding Affinity: The presence of the ethenyl and methyl ester groups can affect the binding affinity to target molecules.
Pathway Modulation: By interacting with specific molecular targets, the compound can modulate biochemical pathways.
Comparison with Similar Compounds
L-Proline Derivatives: Similar in structure but with different stereochemistry.
Other Amino Acid Esters: Compounds like glycine methyl ester, alanine methyl ester.
Uniqueness:
Stereochemistry: The (3R)-rel configuration provides unique stereochemical properties.
Functional Groups: The combination of ethenyl and methyl ester groups imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
methyl (2S,3S)-3-ethenyl-1-methylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-4-7-5-6-10(2)8(7)9(11)12-3/h4,7-8H,1,5-6H2,2-3H3/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJNBUKYMLLOPF-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C(=O)OC)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@H]1C(=O)OC)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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